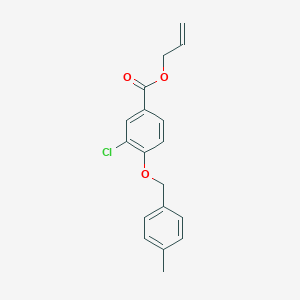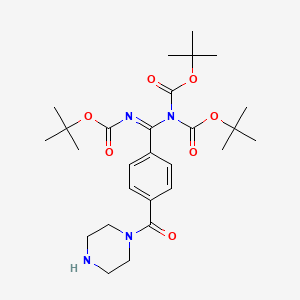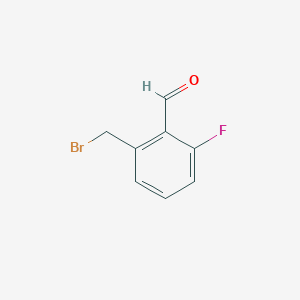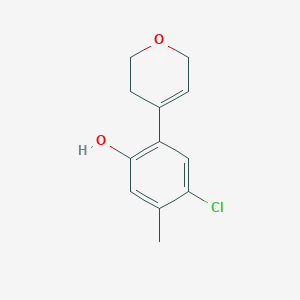
4-Chloro-2-(3,6-dihydro-2H-pyran-4-YL)-5-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(3,6-dihydro-2H-pyran-4-YL)-5-methylphenol is an organic compound that belongs to the class of phenols It features a chloro-substituted phenol ring with a pyran moiety and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3,6-dihydro-2H-pyran-4-YL)-5-methylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-methylphenol and 3,6-dihydro-2H-pyran.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3).
Procedure: The starting materials are mixed in an appropriate solvent, such as dichloromethane or toluene, and the catalyst is added. The reaction mixture is stirred at a specific temperature, usually between 0°C and 50°C, for several hours until the reaction is complete.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and efficiency. Continuous flow reactors and automated systems may be employed to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(3,6-dihydro-2H-pyran-4-YL)-5-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-(3,6-dihydro-2H-pyran-4-YL)-5-methylphenol.
Substitution: The chloro group can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of 2-(3,6-dihydro-2H-pyran-4-YL)-5-methylphenol.
Substitution: Formation of derivatives with different functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
4-Chloro-2-(3,6-dihydro-2H-pyran-4-YL)-5-methylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(3,6-dihydro-2H-pyran-4-YL)-5-methylphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The chloro and phenol groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-methylphenol: Lacks the pyran moiety, resulting in different chemical and biological properties.
2-(3,6-dihydro-2H-pyran-4-YL)-5-methylphenol:
4-Chloro-2-(3,6-dihydro-2H-pyran-4-YL)phenol: Similar structure but without the methyl group, leading to variations in its properties.
Uniqueness
4-Chloro-2-(3,6-dihydro-2H-pyran-4-YL)-5-methylphenol is unique due to the combination of the chloro, pyran, and methyl groups, which confer specific chemical reactivity and potential biological activity. This unique structure makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H13ClO2 |
|---|---|
Peso molecular |
224.68 g/mol |
Nombre IUPAC |
4-chloro-2-(3,6-dihydro-2H-pyran-4-yl)-5-methylphenol |
InChI |
InChI=1S/C12H13ClO2/c1-8-6-12(14)10(7-11(8)13)9-2-4-15-5-3-9/h2,6-7,14H,3-5H2,1H3 |
Clave InChI |
HLGKUQSPYCABEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Cl)C2=CCOCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


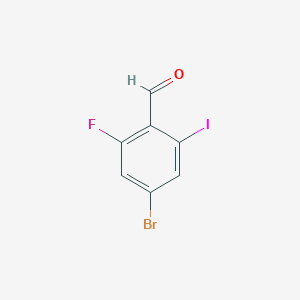

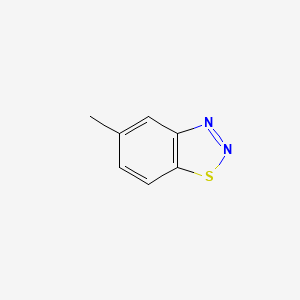


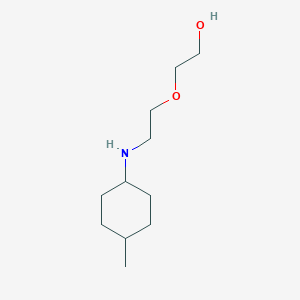
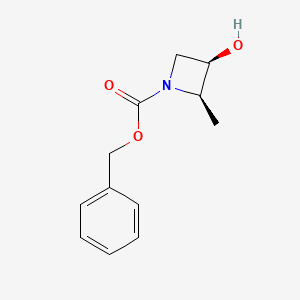
![2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid](/img/structure/B13026524.png)
![(4-Bromobicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B13026531.png)
![(2E)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)oxyiminoacetonitrile](/img/structure/B13026535.png)
